MS-PEG5-t-butyl ester
Overview
Description
Mechanism of Action
Target of Action
MS-PEG5-t-butyl ester, also known as Mes-PEG4-t-butyl ester, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . The E3 ubiquitin ligases are responsible for the ubiquitination of proteins, marking them for degradation, while the target proteins are those that the compound aims to degrade .
Mode of Action
The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the protein’s degradation via the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects depend on the specific target protein being degraded and can vary widely.
Pharmacokinetics
As a protac linker, its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and hydrophilicity .
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can have various effects at the molecular and cellular levels, depending on the functions of the degraded proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-PEG5-t-butyl ester typically involves the reaction of mesylate (methanesulfonate) with PEG4 (tetraethylene glycol) and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
MS-PEG5-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The mesylate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized PEG derivatives, while reduction can produce PEG alcohols .
Scientific Research Applications
MS-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialized polymers and materials
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-t-butyl ester: Similar in structure but contains an amino group instead of a mesylate group.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group instead of a mesylate group.
Acid-PEG4-t-butyl ester: Contains a carboxylic acid group instead of a mesylate group.
Uniqueness
MS-PEG5-t-butyl ester is unique due to its mesylate group, which provides specific reactivity and stability. This makes it particularly useful in proteomics research and other applications where precise cross-linking is required .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWEENGLLFLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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